2-Methoxy-4-(pyridin-3-yl)aniline
Description
2-Methoxy-4-(pyridin-3-yl)aniline is an aromatic amine derivative featuring a methoxy (-OCH₃) group at the 2-position and a pyridin-3-yl substituent at the 4-position of the aniline ring. Its molecular formula is C₁₁H₁₁N₂O, with an average molecular weight of 187.22 g/mol. The pyridine moiety introduces π-electron-deficient characteristics, while the methoxy group enhances electron density on the aromatic ring, creating a unique electronic interplay that influences reactivity, solubility, and intermolecular interactions . This compound is primarily utilized in pharmaceutical synthesis, particularly as a building block for kinase inhibitors and ligands in transition metal complexes .
Properties
CAS No. |
103347-95-1 |
|---|---|
Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
2-methoxy-4-pyridin-3-ylaniline |
InChI |
InChI=1S/C12H12N2O/c1-15-12-7-9(4-5-11(12)13)10-3-2-6-14-8-10/h2-8H,13H2,1H3 |
InChI Key |
KYKJKETWUFJQAA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CN=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(pyridin-3-yl)aniline can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed in various solvents, including water and organic solvents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The choice of reagents, catalysts, and solvents can be optimized to ensure high yield and purity of the final product. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(pyridin-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of a nitro group can produce an amine.
Scientific Research Applications
2-Methoxy-4-(pyridin-3-yl)aniline has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(pyridin-3-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy and pyridinyl groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 2-Methoxy-4-(pyridin-3-yl)aniline, highlighting differences in substituents, molecular properties, and applications:
Electronic and Steric Effects
- Pyridine vs. Piperazine/Pyrrolidine :
The pyridin-3-yl group in this compound creates a π-deficient system, facilitating interactions with electron-rich partners (e.g., metal ions in catalysis) . In contrast, 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline contains a basic piperazine group, improving water solubility and enabling protonation at physiological pH, which is critical for drug bioavailability . - Methoxy Positioning :
Shifting the methoxy group from the 2-position (target compound) to the 3-position (e.g., 3-Methoxy-4-(1-pyrrolidinyl)aniline) alters electron distribution, reducing resonance stabilization and affecting reactivity in nucleophilic substitution reactions .
Physicochemical Properties
- Solubility :
Piperazine and morpholine derivatives (e.g., 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline and 5-(morpholin-4-yl)-2-nitro-N-[(pyridin-3-yl)methyl]aniline) exhibit higher aqueous solubility compared to pyridine analogs due to their amine functionalities . - Thermal Stability : Nitro-substituted analogs (e.g., 5-(morpholin-4-yl)-2-nitro-N-[(pyridin-3-yl)methyl]aniline) display lower thermal stability, necessitating controlled storage conditions .
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